

Application Notes and Protocols for the Quantification of SAE-14

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Compound of Interest

Compound Name: SAE-14

Cat. No.: B10831564

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Introduction

SAE-14 (SUMO-activating enzyme subunit 14) is a hypothetical protein introduced for illustrative purposes, modeled on the characteristics of the SUMO-activating enzyme subunit 1 (SAE1). SAE1 is a critical component of the SUMOylation pathway, a post-translational modification process involved in regulating various cellular events like transcription and cell cycle control.[1] Overexpression of SAE1 has been linked to the progression of several human cancers.[1] Given the potential significance of proteins in this family, accurate and reproducible quantification methods are essential for research and drug development. These application notes provide detailed protocols for the quantification of **SAE-14** in biological samples using two common and robust analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Method 1: Quantification of SAE-14 by Sandwich ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay for detecting and quantifying proteins and other molecules. The sandwich ELISA format is particularly suitable for specific protein quantification in complex samples due to its high specificity and sensitivity, utilizing two antibodies that bind to different epitopes on the target protein.

Quantitative Data Summary

Parameter	Result
Assay Range	15.6 pg/mL - 1000 pg/mL
Sensitivity	7.8 pg/mL
Intra-assay CV	< 8%
Inter-assay CV	< 12%
Sample Types	Serum, Plasma, Cell Culture Supernatants, Cell Lysates
Recommended Dilution	Varies by sample type, to be determined by the user.

Experimental Protocol: Sandwich ELISA

Materials:

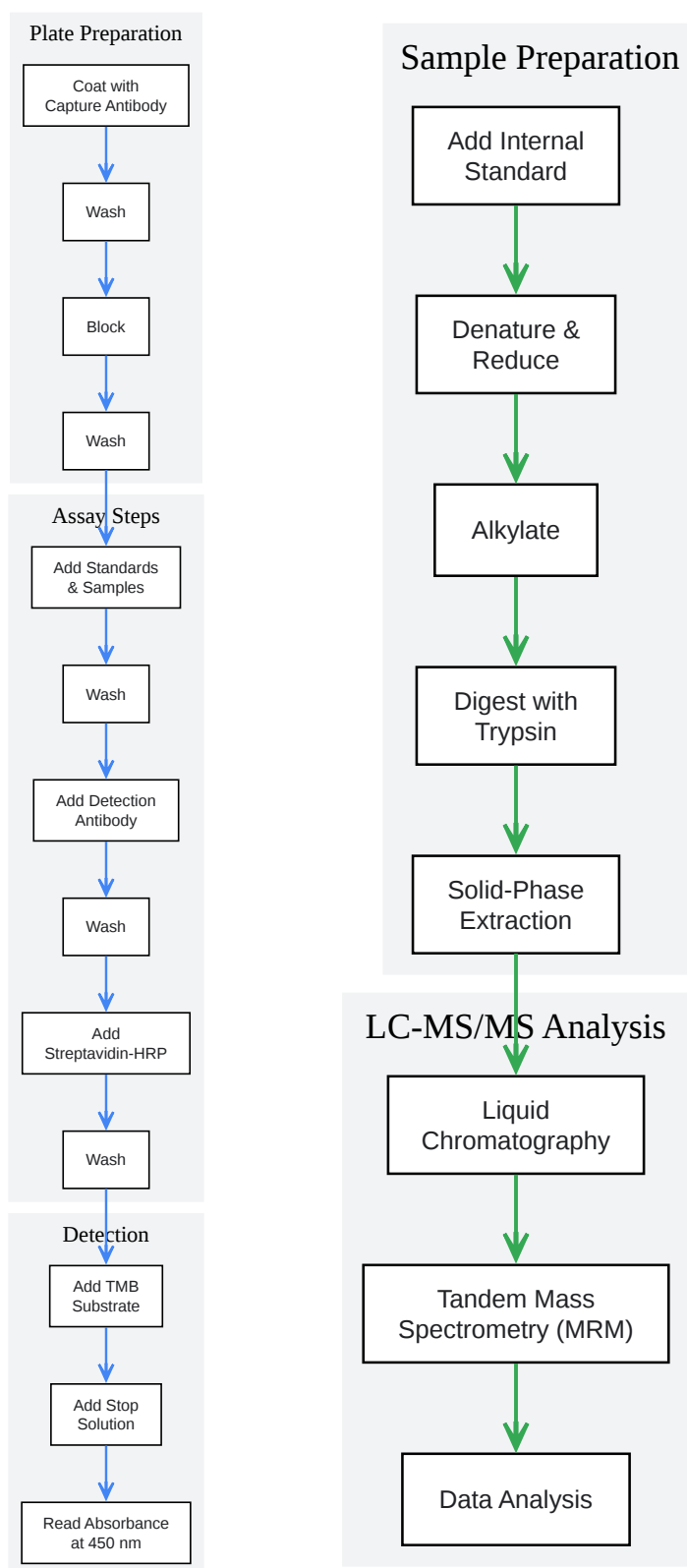
- **SAE-14** specific capture antibody
- **SAE-14** specific detection antibody (biotinylated)
- Recombinant **SAE-14** standard
- Streptavidin-HRP (Horse Radish Peroxidase)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
- Stop Solution (e.g., 1M H₂SO₄)
- 96-well microplate
- Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)

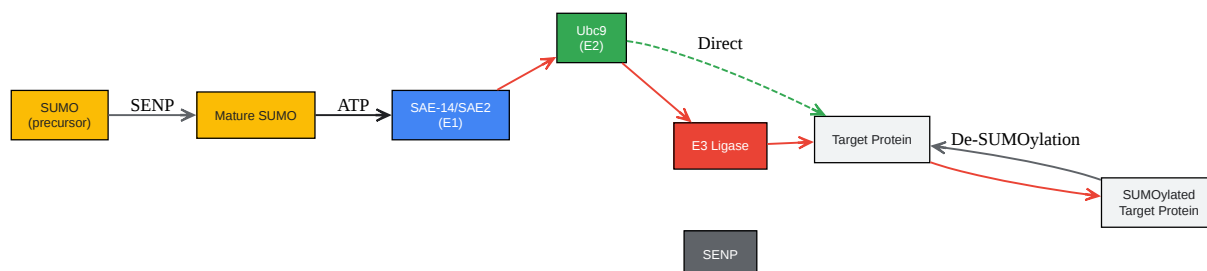
- Microplate reader capable of measuring absorbance at 450 nm

Procedure:

- Coating: Dilute the capture antibody to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[2]
- Washing (1): Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
- Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[2]
- Washing (2): Repeat the wash step as in step 2.
- Standard and Sample Incubation: Prepare a serial dilution of the recombinant **SAE-14** standard in Assay Diluent (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, and 0 pg/mL). Add 100 µL of the standards and appropriately diluted samples to the wells. Incubate for 2 hours at room temperature.
- Washing (3): Repeat the wash step as in step 2.
- Detection Antibody Incubation: Dilute the biotinylated detection antibody to 0.5 µg/mL in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.
- Washing (4): Repeat the wash step as in step 2.
- Streptavidin-HRP Incubation: Dilute Streptavidin-HRP according to the manufacturer's instructions in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
- Washing (5): Repeat the wash step as in step 2, but increase the number of washes to five.
- Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
- Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

- Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
- Data Analysis: Generate a standard curve by plotting the absorbance of each standard against its concentration. Use the standard curve to determine the concentration of **SAE-14** in the samples.





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References

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- 2. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
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